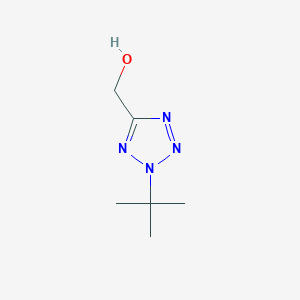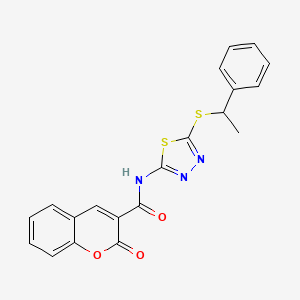![molecular formula C9H13Cl2NS B2636622 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1170562-27-2](/img/structure/B2636622.png)
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NS and a molecular weight of 238.18 . It’s used for research purposes .
Physical and Chemical Properties The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available . The compound has a LogP value of 4.03420 .
科学的研究の応用
Synthesis and Chemical Reactivity
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride and similar compounds have been central in various chemical syntheses and transformations, demonstrating their versatility in organic chemistry. For instance, reactions involving ethylamine and ethanolamine with specific carbapenem-derived esters lead to the opening of the β-lactam ring, resulting in the formation of enantiomerically pure pyrrolidine derivatives. This process showcases the compound's ability to participate in complex reactions that are significant for the synthesis of biologically active molecules (Valiullina et al., 2020).
Antiprotozoal Activity
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride derivatives have shown promising biological activities. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives synthesized from substituted 1,2-phenylenediamine demonstrated strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings underscore the potential of these compounds in developing treatments for protozoal infections, with activities surpassing that of metronidazole in some cases (Pérez‐Villanueva et al., 2013).
Cytotoxic Activity
The cytotoxic activities of novel 5-methyl-4-thiopyrimidine derivatives, synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been investigated. These compounds, which include derivatives of 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, were tested against various cancer cell lines, revealing insights into their potential as anticancer agents. The structural variations among these compounds significantly impact their interaction patterns and cytotoxic profiles, offering a basis for further exploration in cancer therapy (Stolarczyk et al., 2018).
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLSCSFTWTHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

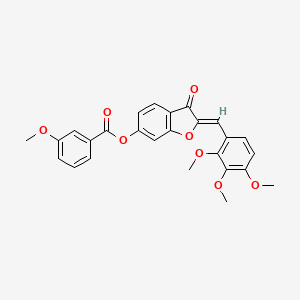
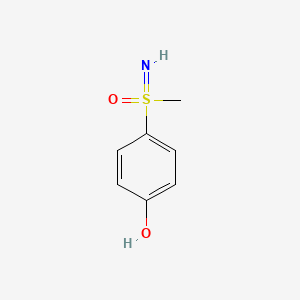
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
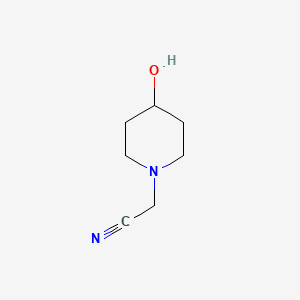
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)
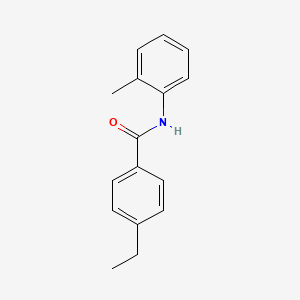
![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

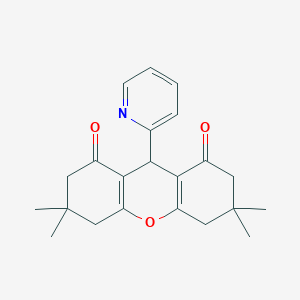
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
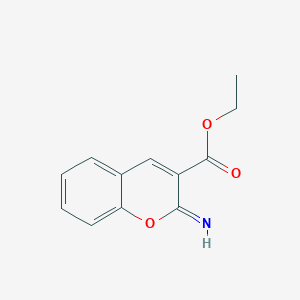
![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)
